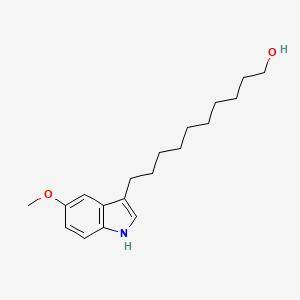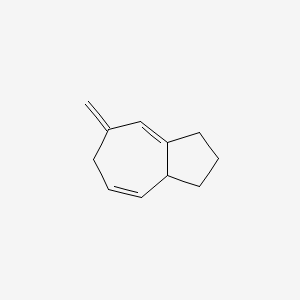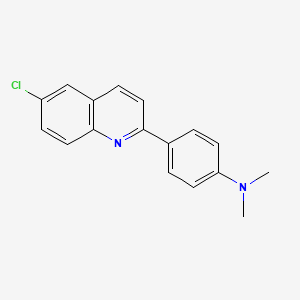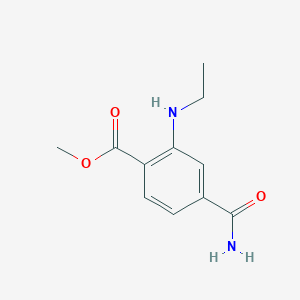![molecular formula C14H11F3N2 B12524986 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline CAS No. 833482-38-5](/img/structure/B12524986.png)
2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of an imine group (–CH=N–) and a trifluoromethyl group (–CF3) attached to an aniline derivative. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline typically involves the condensation of an appropriate aniline derivative with a trifluoromethyl-substituted benzaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The imine group can also participate in reversible reactions, allowing the compound to act as a dynamic modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Imino(phenyl)methyl]-4-(trifluoromethyl)aniline
- 2-[Imino(phenyl)methyl]-6-(trifluoromethyl)aniline
- 2-[Imino(phenyl)methyl]-5-(difluoromethyl)aniline
Uniqueness
2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both the imine and trifluoromethyl groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
833482-38-5 |
|---|---|
Formule moléculaire |
C14H11F3N2 |
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
2-(benzenecarboximidoyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)10-6-7-11(12(18)8-10)13(19)9-4-2-1-3-5-9/h1-8,19H,18H2 |
Clé InChI |
IEALDXWAOFDNKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=N)C2=C(C=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)





